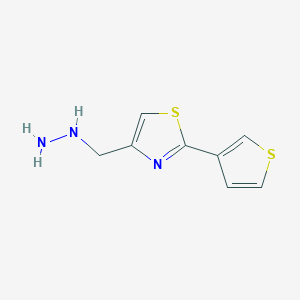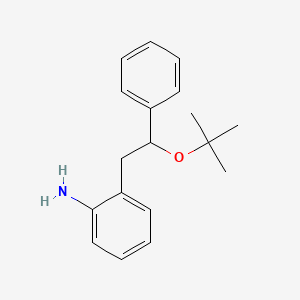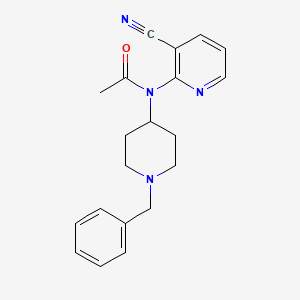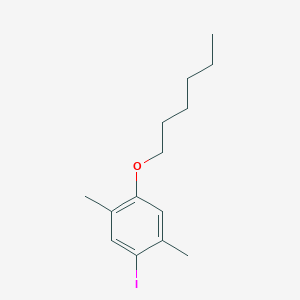![molecular formula C16H14O3 B14181383 1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one CAS No. 872611-40-0](/img/structure/B14181383.png)
1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one is an organic compound that features a biphenyl structure with an acetyl group and a hydroxyethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one typically involves Friedel-Crafts acylation reactions. The process begins with the acylation of biphenyl using an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions generally require an inert atmosphere and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethanone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one involves its interaction with specific molecular targets. The acetyl and hydroxyethanone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The biphenyl structure provides a rigid framework that can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(4-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one: Similar structure but with different substitution pattern.
1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxypropan-1-one: Similar structure with an additional carbon in the hydroxyalkyl chain.
Uniqueness
1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one is unique due to its specific substitution pattern and the presence of both acetyl and hydroxyethanone groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
872611-40-0 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC名 |
1-(2-acetyl-4-phenylphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C16H14O3/c1-11(18)15-9-13(12-5-3-2-4-6-12)7-8-14(15)16(19)10-17/h2-9,17H,10H2,1H3 |
InChIキー |
OKRUBPRNJXRVPR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)


![1-(pentyloxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]butan-2-ol](/img/structure/B14181321.png)
![1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14181325.png)





![N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181358.png)


![lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate](/img/structure/B14181376.png)
